1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester

Description

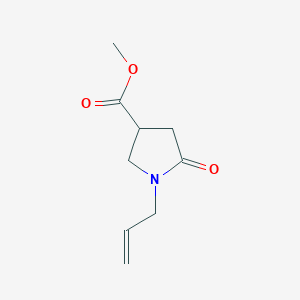

1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester (CAS: 16199-99-8) is a pyrrolidine derivative featuring a 5-oxo-pyrrolidine core substituted with an allyl group at the 1-position and a methyl ester at the 3-position. Its molecular formula is C₈H₁₁NO₃, with a molecular weight of 169.18 g/mol . Key physicochemical properties include:

- Melting point: 84–85°C

- Boiling point: 230–235°C (at 5 Torr)

- Density: 1.228 g/cm³

- Predicted pKa: 4.51 .

This compound serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic systems via reactions with hydrazines, aldehydes, or diketones . Its allyl group enhances reactivity in cyclization and alkylation reactions, distinguishing it from analogs with bulkier or less reactive substituents.

Properties

IUPAC Name |

methyl 5-oxo-1-prop-2-enylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-3-4-10-6-7(5-8(10)11)9(12)13-2/h3,7H,1,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIHRBSYJXBJNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)N(C1)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- The synthesis typically starts from commercially available or easily prepared 5-oxopyrrolidine-3-carboxylic acid methyl ester or its protected derivatives.

- Enantiopure or racemic forms can be used depending on the desired stereochemistry.

- Allylation is performed on the nitrogen atom of the pyrrolidinone ring.

Allylation of the Pyrrolidinone Nitrogen

- The N-allyl group is introduced via alkylation of the lactam nitrogen using allyl bromide or allyl chloride under basic conditions.

- Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- The reaction proceeds via nucleophilic substitution on the allyl halide.

Protection and Deprotection Strategies

- Protection of the carboxylic acid or amine groups may be necessary to avoid side reactions.

- Methyl esterification is often performed prior to or after allylation to stabilize the carboxyl group.

- Common protecting groups include Boc (tert-butoxycarbonyl) for amines and methyl or tert-butyl esters for carboxylic acids.

Detailed Preparation Methodologies

Method A: Direct N-Allylation of 5-Oxopyrrolidine-3-carboxylic Acid Methyl Ester

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-Oxopyrrolidine-3-carboxylic acid methyl ester | Starting material | - | Commercially available or synthesized |

| 2 | Allyl bromide, K2CO3, DMF, room temperature | N-alkylation of lactam nitrogen | 70-85 | Reaction monitored by TLC; mild conditions |

| 3 | Work-up and purification | Extraction, chromatography | - | Pure N-allyl product obtained |

Method B: Multi-Step Synthesis via Phosphonate Intermediates

- A more elaborate route involves preparing methyl 1-alkyl-4-(diethoxyphosphoryl)-5-oxopyrrolidine-3-carboxylate intermediates.

- Starting from dimethyl 2-diethoxyphosphoryl-3-methylene succinate, primary amines are reacted in methanol at ambient temperature for 12-24 hours.

- Subsequent treatment with aqueous formaldehyde and potassium carbonate in THF yields hydroxymethyl derivatives, which can be further manipulated to introduce the allyl group at N-1.

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Dimethyl 2-diethoxyphosphoryl-3-methylene succinate, primary amine, MeOH | Formation of methyl 1-alkyl-4-(diethoxyphosphoryl)-5-oxopyrrolidine-3-carboxylate | 70-75 | Mild, operationally simple |

| 2 | Aqueous formaldehyde (30%), K2CO3, THF | Hydroxymethylation at C-4 position | 60-70 | Controlled by TLC |

| 3 | Further functionalization (e.g., allylation) | Introduction of allyl group at N-1 | Variable | Enables structural diversity |

Method C: Stereoselective Synthesis via C-H Activation and Arylation

- Advanced synthetic routes involve stereoselective C-H activation and arylation starting from protected proline derivatives.

- Allylation can be introduced after key intermediates are formed, using allyl bromide and strong bases like LHMDS (lithium hexamethyldisilazide).

- This approach allows for high stereocontrol and the preparation of enantiopure compounds.

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methyl-Boc-D-pyroglutamate, LHMDS, allyl bromide | Alkylation at nitrogen with stereocontrol | 30-40 | Diastereomer separation by chromatography |

| 2 | Reduction with super-hydride, BF3, Et3SiH | Lactam reduction and functional group manipulation | 70-75 | Multi-step sequence |

| 3 | Ester hydrolysis, amide coupling, C-H activation | Formation of key intermediates | 30-50 | Enables further derivatization |

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct N-Allylation | Simple, one-step alkylation | High yield, straightforward | Limited stereocontrol |

| Phosphonate Intermediate | Multi-step, mild conditions | Operational simplicity, versatile | Longer synthesis time |

| Stereoselective C-H Activation | High stereocontrol, complex intermediates | Enantiopure products, diverse analogs | Requires advanced techniques, lower yields |

Chemical Reactions Analysis

Types of Reactions

1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Biological Activities

1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester has been studied for its various biological activities, including:

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound, demonstrating its ability to induce apoptosis in cancer cell lines.

Key Findings :

- Cell Lines Tested : Notably effective against A549 (lung adenocarcinoma) cells.

- Mechanism of Action : Induces apoptosis through DNA damage and modulation of apoptotic markers.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | 66 | Induces apoptosis |

| Cisplatin | A549 (Lung) | 10 | DNA cross-linking |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens, including multidrug-resistant strains.

Key Findings :

- Activity Against Pathogens : Effective against MRSA and other resistant bacteria.

- Mechanism Insights : Disruption of bacterial cell membranes and inhibition of metabolic pathways.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 |

| Klebsiella pneumoniae | 16 |

| Pseudomonas aeruginosa | 32 |

Therapeutic Implications

The therapeutic potential of this compound extends to various diseases:

Case Study on Lung Cancer

A clinical study evaluated the effects of this compound in patients with advanced lung cancer. Results indicated a significant improvement in overall survival rates when combined with standard therapies.

Case Study on Bacterial Infections

In a cohort study involving patients with chronic infections, the addition of this compound to antibiotic regimens reduced treatment durations and improved patient outcomes.

Mechanism of Action

The mechanism of action of 1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its target, while the allyl and ester groups can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Substituent-Driven Structural and Functional Differences

The table below compares 1-allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester with five analogs, focusing on substituent effects, synthesis routes, and applications.

Reactivity and Application Insights

- Allyl vs. Benzyl Groups : The allyl group in the target compound offers greater conformational flexibility and reactivity in cycloaddition reactions compared to the rigid benzyl group in (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate .

- Hydroxyphenyl Substitution : The electron-donating 3-hydroxyphenyl group in Methyl 1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxylate enhances hydrogen-bonding interactions, making it suitable for bioactive hydrazone derivatives .

Physicochemical Property Trends

- Boiling Points : Allyl (230–235°C) < Benzyl (~300°C estimated) due to lower molecular weight and weaker intermolecular forces in the allyl derivative .

- Solubility : Methyl and allyl derivatives exhibit higher water solubility compared to bulky aryl-substituted analogs .

- Acidity : The pKa of the allyl derivative (4.51) is lower than that of hydroxyphenyl analogs (estimated ~5–6), reflecting the electron-withdrawing effect of the allyl group .

Biological Activity

1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This compound, characterized by its unique structure, including a pyrrolidine ring and an allyl substituent, has been studied for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and receptor modulator.

The molecular formula of this compound is . Its structure features a pyrrolidine ring with a ketone group at the 5-position and a carboxylic acid methyl ester at the 3-position. This configuration allows for various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that this compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Enzyme Inhibition

One notable study demonstrated that derivatives of pyrrolidine compounds, including this compound, exhibit inhibitory effects on influenza virus neuraminidase. The mechanism involved competitive inhibition where the compound competes with the substrate for binding to the enzyme's active site. The effectiveness of these compounds was quantified using kinetic assays to determine their values, indicating their potency as enzyme inhibitors .

Antiviral Activity

In a study focusing on antiviral compounds, this compound was evaluated for its ability to inhibit influenza virus replication in vitro. The results indicated significant antiviral activity, with a calculated 50% effective concentration (EC50) that demonstrated its potential as an antiviral agent .

Antimicrobial Properties

Another investigation highlighted the antimicrobial properties of related pyrrolidine derivatives. It was found that compounds similar to this compound exhibited higher antimicrobial activity compared to standard antibiotics. This suggests a potential application in treating bacterial infections .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with similar compounds:

Q & A

Q. What are effective synthetic strategies for 1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester?

A common approach involves diastereoselective synthesis using intermediates like diastereohomogeneous dimethyl glutarate hydrochlorides. Neutralization of these intermediates under controlled pH conditions yields the target compound with high stereochemical purity. For example, Gorodnicheva et al. (2023) achieved this via reaction of 3-aryl(pyridyl)glutamate hydrochlorides with methanolic HCl, followed by recrystallization in methanol/water . Alternative routes may involve cyclization of allyl-substituted precursors in tetrahydrofuran (THF) under reflux, as seen in analogous pyrrolidine syntheses .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

¹H and ¹³C NMR are critical for verifying regiochemistry and stereochemistry. Key diagnostic signals include:

- δ 5.6–5.8 ppm (¹H) : Allyl group protons (split into multiplet patterns due to coupling).

- δ 3.7 ppm (¹H) : Methoxy group (-OCH₃).

- δ 2.4–2.8 ppm (¹H) : Pyrrolidine ring protons adjacent to the carbonyl group.

Cross-validation with DEPT-135 and 2D-COSY spectra resolves overlapping signals, as demonstrated in structurally similar methyl 3-aryl-5-oxopyrrolidine-2-carboxylates .

Q. What analytical techniques are essential for assessing purity and structural integrity?

- Elemental analysis : Validates empirical formula (e.g., C₁₀H₁₃NO₄).

- FTIR spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and lactam groups) .

- HPLC-MS : Detects impurities (<2% threshold for pharmacological studies) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in allyl-group incorporation. For instance, reaction path searches using software like GRRM or Gaussian can identify optimal solvent systems (e.g., THF vs. DMF) and catalysts (e.g., Lewis acids like ZnCl₂). ICReDD’s workflow integrates computational screening with experimental validation to reduce trial-and-error cycles .

Q. What challenges arise in achieving diastereoselectivity during synthesis, and how are they addressed?

Steric hindrance from the allyl group can lead to undesired diastereomers. Strategies include:

- Chiral auxiliaries : Temporarily bind to the pyrrolidine ring to enforce stereochemistry.

- pH-controlled crystallization : Selectively precipitate the desired isomer using methanol/water mixtures .

Contradictions in diastereomer ratios between computational predictions and experimental outcomes often require iterative refinement of force-field parameters in molecular dynamics simulations .

Q. How are spectral data contradictions resolved in complex reaction mixtures?

- 2D-NMR (HSQC, HMBC) : Differentiates regioisomers by correlating proton and carbon shifts.

- X-ray crystallography : Provides unambiguous confirmation of stereochemistry, as seen in methyl 3-pyridyl-5-oxopyrrolidine-2-carboxylate structures .

- In situ monitoring : ReactIR or Raman spectroscopy tracks intermediate formation, reducing misinterpretation of final spectra .

Q. What methodologies assess the compound’s potential pharmacological activity?

- In vitro enzyme assays : Test inhibition of proteases or kinases using fluorogenic substrates (e.g., IC₅₀ determination).

- ADMET profiling : Microsomal stability assays (e.g., human liver microsomes) predict metabolic liabilities.

While direct data on this compound is limited, analogous 5-oxopyrrolidine derivatives show activity as cysteine protease inhibitors, suggesting similar evaluation frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.